Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . It is a versatile and convenient intermediate for the synthesis of a wide variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery . Oxadiazoles, being five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Molecular Structure Analysis
The molecular structure of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, which are part of the 1,2,4-oxadiazole ring . This structure allows for hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactivity of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is influenced by its heterocyclic structure. The presence of the two nitrogen atoms and one oxygen atom in the oxadiazole ring allows for various types of reactions, including cyclocondensation and cyclization .Scientific Research Applications
1. Versatile Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, serves as a versatile building block in medicinal chemistry. It enables the preparation of derivatives through mild reaction conditions, leading to new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds integrated into biologically relevant molecules (Jakopin, 2018).
2. Synthesis of Antihypertensive Agents
Synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, like the 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, from Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, has shown antihypertensive activity in rats. These derivatives open avenues for structural modifications to enhance their therapeutic efficacy (Santilli & Morris, 1979).
3. Antimicrobial Applications
Compounds containing 1,3,4-oxadiazole, such as those derived from Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate, have been synthesized and evaluated for antimicrobial properties. These compounds exhibit significant activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Jafari et al., 2017).
4. Application in the Synthesis of Biologically Relevant Heterocycles
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate is instrumental in the synthesis of a variety of biologically relevant heterocycles. These synthesized heterocycles demonstrate significant biological activities, making them valuable in pharmaceutical research and development (Szulczyk et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCNBIXEVOKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclohexyl-1,2,4-oxadiazole-5-carboxylate |
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